molecular formula C14H16O5 B2585839 (E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate CAS No. 2209612-25-7

(E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate

Cat. No.: B2585839
CAS No.: 2209612-25-7
M. Wt: 264.277
InChI Key: MKVANPRYMJDUQR-CMDGGOBGSA-N
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Description

(E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate is an α,β-unsaturated ester featuring a benzyloxy-oxoethoxy substituent on the acrylate backbone. This compound is structurally characterized by its conjugated double bond (E-configuration), an ethoxycarbonyl group, and a benzyl-protected oxoethoxy side chain.

Properties

IUPAC Name

ethyl (E)-3-(2-oxo-2-phenylmethoxyethoxy)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-2-18-13(15)8-9-17-11-14(16)19-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVANPRYMJDUQR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=COCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/OCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate typically involves the esterification of (E)-3-(2-(benzyloxy)-2-oxoethoxy)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the acrylate group under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds.

    Industry: Used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate involves its ability to undergo various chemical transformations. The acrylate moiety can participate in polymerization reactions, while the benzyloxy group can be modified to introduce different functional groups. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of ethyl acrylate derivatives, which vary in substituents on the acrylate backbone. Key structural analogs include:

Table 1: Structural Features of Selected Acrylate Derivatives
Compound Name Key Substituents Functional Groups Present Reference
(E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate Benzyloxy-oxoethoxy Ester, α,β-unsaturated carbonyl
2-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl (E)-3-(5-bromofuran-2-yl)acrylate (L2) Bromofuran, difluorobenzo-dioxolyl-amino-oxoethyl Amide, heteroaromatic, ester
Ethyl (E)-3-aryl-2-cyanoacrylates Cyano, aryl (e.g., MeO, Br, Cl) Nitrile, α,β-unsaturated carbonyl
Ethyl (E)-3-(N-benzylindol-3-yl)acrylate (9f) N-benzylindolyl Heteroaromatic, ester
(E)-2-(4-Nitrophenyl)-2-oxoethyl 3-(3-(2-(4-nitrophenyl)-2-oxoethoxy)phenyl)acrylate (5b) Nitrophenyl-oxoethyl Nitro, ester, α,β-unsaturated carbonyl

Key Observations :

  • Electronic Effects: The benzyloxy-oxoethoxy group in the target compound is electron-withdrawing, similar to cyano substituents in . This enhances electrophilicity at the β-position, favoring Michael addition reactions.
  • Steric Effects: Bulky substituents (e.g., benzylindolyl in 9f ) reduce reactivity compared to smaller groups like cyano.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Spectral Data (Key Peaks) Reference
This compound N/A* 294.3† IR: ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (α,β-unsaturated C=O)
Ethyl (E)-3-(N-benzylindol-3-yl)acrylate (9f) 79–81 305 ¹H NMR: δ 7.8 (d, J=16 Hz, CH=CH), 4.2 (q, OCH₂CH₃)
(E)-3-(2-Furyl)acrylic acid (1a) N/A 138 MS: m/z 138 [M]+
(E)-2-(4-Nitrophenyl)-2-oxoethyl acrylate (5b) 101–103 423.12 ¹H NMR: δ 8.3 (s, NO₂), 6.5 (d, J=16 Hz, CH=CH)

*Discontinued; synthesis-dependent properties likely require optimization.
†Calculated based on molecular formula.

Key Observations :

  • The target compound’s spectral signatures align with typical acrylate esters, featuring strong C=O stretches in IR and characteristic vinyl proton couplings in NMR.
  • Melting points vary significantly with substituent bulk (e.g., 9f vs. 5b).

Key Observations :

  • The target compound’s synthesis likely parallels methods for other acrylates, though optimization may be needed due to the benzyloxy group’s steric demands.
  • Yields for similar compounds range widely (45–85%), influenced by substituent reactivity and purification challenges.

Biological Activity

(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is C12H14O3C_{12}H_{14}O_3. The compound features an ethyl group attached to an acrylic acid derivative, which is further substituted by a benzyloxy and oxoethoxy group. This unique structure is believed to contribute to its biological properties.

PropertyValue
Molecular Weight218.24 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
CAS Number2209612-25-7

The biological activity of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in metabolic processes.

Antimicrobial Activity

Recent studies have indicated that (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate exhibits antimicrobial properties against a range of pathogens. In vitro tests demonstrated effective inhibition of bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In cell line studies, it demonstrated cytotoxic effects against various cancer cell types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at a university laboratory found that (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxic Effects on Cancer Cells : In a controlled experiment, the compound was tested on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours, with flow cytometry analysis revealing increased apoptosis rates.

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